molecular formula C8H6ClNS B1369845 4-Chloro-2-methylthieno[3,2-c]pyridine CAS No. 59207-24-8

4-Chloro-2-methylthieno[3,2-c]pyridine

Cat. No. B1369845
CAS RN: 59207-24-8
M. Wt: 183.66 g/mol
InChI Key: JMWVYCBWLOCZAB-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C8H6ClNS . It has a molecular weight of 184.67 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylthieno[3,2-c]pyridine is 1S/C8H7ClNS/c1-5-4-6-7 (11-5)2-3-10-8 (6)9/h2-4,11H,1H3 .

The storage temperature and physical form are not specified in the search results .

Scientific Research Applications

  • Application Summary: The thieno[2,3-c]pyridine scaffold, which includes 4-Chloro-2-methylthieno[3,2-c]pyridine, is used in the development of kinase inhibitors . These inhibitors are important in the treatment of various diseases, including cancer and cardiovascular disease .
  • Methods of Application: The thieno[2,3-c]pyridine scaffold is synthesized and then used as a starting point for the development of kinase inhibitors . The ring nitrogen in the scaffold forms a hydrogen bond with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction with the kinase proteins is key to the inhibitor’s function .
  • Results or Outcomes: The use of the thieno[2,3-c]pyridine scaffold has led to the development of potent and highly ligand efficient inhibitors . These inhibitors could form the basis of future drug discovery programs .

Safety And Hazards

The safety information for 4-Chloro-2-methylthieno[3,2-c]pyridine indicates that it has a GHS07 signal word "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

4-chloro-2-methylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVYCBWLOCZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592578
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthieno[3,2-c]pyridine

CAS RN

59207-24-8
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59207-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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